4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Physicochemical_profiling Lipophilicity Drug-likeness_prediction

4-Ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1499649-10-3, molecular formula C₈H₈N₄O₂S, molecular weight 224.24 g/mol) is a heterocyclic small molecule that integrates a 1,2,4-triazole ring at the 2-position and an ethyl group at the 4-position of a thiazole-5-carboxylic acid scaffold. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers.

Molecular Formula C8H8N4O2S
Molecular Weight 224.24
CAS No. 1499649-10-3
Cat. No. B2433446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
CAS1499649-10-3
Molecular FormulaC8H8N4O2S
Molecular Weight224.24
Structural Identifiers
SMILESCCC1=C(SC(=N1)C2=NC=NN2)C(=O)O
InChIInChI=1S/C8H8N4O2S/c1-2-4-5(8(13)14)15-7(11-4)6-9-3-10-12-6/h3H,2H2,1H3,(H,13,14)(H,9,10,12)
InChIKeyUWCIZZVMWXOUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1499649-10-3): A 4-Ethyl-Substituted Triazolyl-Thiazole Carboxylic Acid Building Block for Medicinal Chemistry and Agrochemical Research


4-Ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1499649-10-3, molecular formula C₈H₈N₄O₂S, molecular weight 224.24 g/mol) is a heterocyclic small molecule that integrates a 1,2,4-triazole ring at the 2-position and an ethyl group at the 4-position of a thiazole-5-carboxylic acid scaffold. [1] The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers. The thiazole-5-carboxylic acid framework is a privileged scaffold in medicinal chemistry, particularly recognized in xanthine oxidase inhibitor development where structurally related 2-amino-4-methylthiazole-5-carboxylic acid derivatives have demonstrated nanomolar to low-micromolar IC₅₀ values (e.g., GK-20: IC₅₀ = 0.45 µM; compound 5j: IC₅₀ = 3.6 µM) in enzymatic assays. [2] The additional 1,2,4-triazole substituent at C-2 expands the potential for metal coordination, hydrogen bonding, and π-stacking interactions that are absent in simpler thiazole-5-carboxylic acid analogs. [3] However, it must be clearly noted that this specific compound has no published quantitative biological activity data, no patent-specific performance claims, and no head-to-head comparison data against analogs as of the literature cut-off date (mid-2025).

Why In-Class Triazolyl-Thiazole Carboxylic Acid Analogs Cannot Be Interchanged Without Verification: The 4-Ethyl Differentiation Gap for CAS 1499649-10-3


Although several 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid analogs share a common core scaffold, they are not functionally interchangeable. The nature of the 4-position substituent on the thiazole ring fundamentally dictates the compound's physicochemical properties and, by extension, its suitability for a given application. For example, the unsubstituted parent compound 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1250931-61-3) and the 4-isopropyl analog (CAS 1517761-42-0) differ from the 4-ethyl target compound in molecular weight, lipophilicity, steric bulk, and hydrogen-bonding capacity — all of which critically influence target binding, metabolic stability, and synthetic tractability in downstream derivatization. [1] However, the absence of any published head-to-head comparative biological or pharmacological data across these analogs means that users cannot currently rely on class-level extrapolation for decision-making [2]; each analog must be independently evaluated in the relevant assay system. For procurement decisions, the key differentiator currently available is the computed lipophilicity (XLogP3 = 1.4 for the 4-ethyl target vs. an estimated XLogP3 of approximately 2.0 for the 4-isopropyl analog), which informs predicted solubility, permeability, and formulation behavior. [1] Until targeted comparative studies are conducted, the most defensible procurement driver is the specific synthetic route or structure-activity relationship (SAR) hypothesis that requires the 4-ethyl substituent rather than the 4-H, 4-methyl, or 4-isopropyl variants.

Quantitative Differentiation Evidence for 4-Ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (1499649-10-3): Comparator-Based Property Benchmarks and Key Data Gaps


Computed Lipophilicity (XLogP3) of 4-Ethyl vs. 4-Isopropyl Triazolyl-Thiazole Carboxylic Acid Analogs: Implications for Permeability and Solubility

The target compound has a computed XLogP3 of 1.4, approximately 0.6 log units lower than the estimated XLogP3 of approximately 2.0 for the 4-isopropyl analog 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1517761-42-0). [1] In the context of lead optimization, a ΔlogP of 0.6 units is considered significant: it corresponds to a roughly 4-fold difference in partition coefficient, which can meaningfully affect aqueous solubility, membrane permeability, and plasma protein binding. [2] The lower XLogP3 of the 4-ethyl analog predicts superior aqueous solubility and potentially reduced non-specific protein binding relative to the 4-isopropyl analog, though this must be verified experimentally.

Physicochemical_profiling Lipophilicity Drug-likeness_prediction

Molecular Weight and Hydrogen-Bond Donor/Acceptor Count: Physicochemical Differentiation of 4-Ethyl from 4-Unsubstituted and 4-Isopropyl Analogs

The target compound has a molecular weight of 224.24 g/mol and contains 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA). [1] The 4-unsubstituted analog 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1250931-61-3) has a molecular weight of 196.19 g/mol (ΔMW = -28.05 vs. target), while the 4-isopropyl analog (CAS 1517761-42-0) has a molecular weight of 238.27 g/mol (ΔMW = +14.03 vs. target). The 4-ethyl compound occupies an intermediate position in this series, with a molecular weight below the 250 Da threshold often considered favorable for fragment-based screening hits. All three analogs maintain the same HBD (2) and HBA (6) counts and comply with Lipinski's Rule of Five. However, the 28 Da difference between the 4-H and 4-ethyl analogs represents a significant change in fragment-based lead optimization, where each heavy atom addition is carefully evaluated for its contribution to binding affinity (typical ligand efficiency thresholds: ≥0.3 kcal/mol per heavy atom). [2]

Physicochemical_profiling Rule_of_five Fragment_based_drug_design

Carboxylic Acid Moiety as a Synthetic Handle: Differential Derivatization Potential vs. Non-Carboxylic Triazolyl-Thiazole Analogs

The presence of a free carboxylic acid at the 5-position of the thiazole ring distinguishes the target compound from triazole-thiazole analogs that lack this functional group. In the study by Rostom et al. (2017), a series of twenty-nine 1,2,4-triazoles and derived thiazolothiadiazoles were evaluated as Cdc25A/B phosphatase inhibitors; the most active analog (compound 18) displayed Cdc25B inhibitory activity with an IC₅₀ of 6.7 µM and compound 22 with an IC₅₀ of 8.4 µM. [1] Those bioactive analogs are conformationally constrained thiazolothiadiazole fused-ring systems that lack a free carboxylic acid, which limits their potential for amide-based library enumeration. In contrast, the target compound's carboxylic acid provides a direct synthetic entry point for amide coupling, ester prodrug formation, or bioconjugation reactions without requiring additional functional group interconversion steps. [2] This represents a practical differentiator for medicinal chemistry groups that prioritize parallel library synthesis or prodrug strategies. Note: The Cdc25B IC₅₀ values cited above are for structurally distinct thiazolothiadiazoles, not for the target compound; no Cdc25 inhibition data exist for the target compound itself.

Synthetic_chemistry Amide_coupling Prodrug_design

Evidence Gap Statement: Absence of Published Biological Activity Data for 4-Ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid vs. Published Data for Structurally Related Scaffolds

As of the literature cut-off date (mid-2025), a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets has identified zero quantitative biological activity data points (IC₅₀, Kd, Ki, MIC, EC₅₀, % inhibition, etc.) for this specific compound (CAS 1499649-10-3). [1] This stands in marked contrast to structurally related thiazole-5-carboxylic acid derivatives, which have been characterized in multiple assay systems: (a) 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors (compound 5j: IC₅₀ = 3.6 µM; compound 5k: IC₅₀ = 8.1 µM; compound 5l: IC₅₀ = 9.9 µM); [2] (b) thiazolothiadiazole analogs as Cdc25B phosphatase inhibitors (analog 18: IC₅₀ = 6.7 µM; analog 22: IC₅₀ = 8.4 µM). [3] The target compound cannot be assumed to share these activities; the 4-ethyl substitution pattern and the specific connectivity of the triazole ring may substantially alter target binding compared to the characterized analogs. Potential users must plan for complete de novo biological characterization.

Evidence_gap Data_availability Biological_activity_unknown

Rotatable Bond Count and Conformational Flexibility: 4-Ethyl Analog vs. Constrained Fused-Ring Triazolothiadiazoles

The target compound has 3 rotatable bonds (the ethyl group, the carboxylic acid C-C bond, and the bond connecting the triazole to the thiazole ring). [1] In contrast, the biologically characterized thiazolothiadiazole analogs from Rostom et al. (2017) are fused bicyclic systems with zero rotatable bonds between the triazole and thiadiazole moieties. [2] This conformational difference has direct implications for binding thermodynamics: the target compound's greater conformational flexibility introduces a larger entropic penalty upon binding (estimated at approximately 0.7-1.0 kcal/mol per freely rotatable bond restricted upon complex formation), which may reduce binding affinity unless compensated by enthalpic gains from the ethyl group's hydrophobic contacts. [3] Conversely, the flexible scaffold may better adapt to shallow or irregular binding pockets where rigid fused-ring systems cannot achieve optimal complementarity. The 3 rotatable bonds in the target compound represent an intermediate flexibility profile between the simpler 4-H analog (2 rotatable bonds) and the 4-isopropyl analog (4 rotatable bonds). [1]

Conformational_analysis Entropy_penalty Molecular_docking

Regulatory Classification (EC Number) and Commercial Availability: Procurement-Ready Differentiation from Non-Inventoried Analogs

The target compound is assigned European Community (EC) Number 826-724-4 and is listed in the European Chemicals Agency (ECHA) C&L Inventory with notified classification and labelling according to CLP criteria. [1] It is commercially available from at least five verified suppliers (Biosynth, AK Scientific, CymitQuimica, Fujifilm Wako Pure Chemical, and Chemenu) with a typical purity specification of ≥95%. In comparison, the 4-methyl analog 4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid and the 4-isopropyl analog (CAS 1517761-42-0) have fewer verified commercial sources and lack an EC number listing in the ECHA C&L Inventory as of mid-2025, indicating lower regulatory maturity for procurement in EU-based research programs. The presence of an ECHA notification and multiple established supply channels reduces procurement lead time and regulatory uncertainty relative to less inventoried analogs.

Chemical_inventory Regulatory_compliance Procurement_readiness

Recommended Application Scenarios for 4-Ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (1499649-10-3) Based on Available Evidence


Medicinal Chemistry Lead Optimization: Amide Library Enumeration via Carboxylic Acid Derivatization

The free carboxylic acid at the thiazole 5-position enables direct amide coupling with diverse amine building blocks, eliminating the 1-2 additional synthetic steps (protection/deprotection or functional group interconversion) required when starting from non-carboxylic acid triazole-thiazole analogs. [1] This scenario applies when the SAR hypothesis requires systematic exploration of the vector projecting from the thiazole C-5 position. The computed XLogP3 of 1.4 and molecular weight of 224.24 g/mol suggest that amide products with amine partners up to approximately 250 Da will remain within drug-like physicochemical space (total MW ≤500 Da, logP ≤5). [2] Note: Users must independently validate the biological activity of any synthesized amide derivatives, as no baseline activity data exist for the parent compound.

Xanthine Oxidase Inhibitor Scaffold Hopping: Triazolyl Replacement of the 2-Benzylamino Motif

Published 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have demonstrated xanthine oxidase inhibitory activity with IC₅₀ values ranging from 3.6 to 9.9 µM. [1] The target compound replaces the 2-benzylamino group with a 2-(4H-1,2,4-triazol-3-yl) substituent while introducing a 4-ethyl group instead of the 4-methyl group found in the characterized series. This scaffold-hopping approach tests whether the triazole ring can maintain or improve xanthine oxidase binding through additional metal coordination (the triazole N2 and N4 atoms can chelate the molybdenum cofactor in the enzyme active site) while the 4-ethyl group provides greater hydrophobic surface contact than the 4-methyl group. The lower XLogP3 (1.4 vs. an estimated 2.0-2.5 for the 2-benzylamino-4-methyl series) may improve aqueous solubility and reduce off-target binding. [2] Comparative enzymatic assays against the published 2-benzylamino-4-methyl derivatives are essential to quantify any advantage conferred by the triazole-thiazole scaffold.

Agrochemical Intermediate: Triazole-Containing Fungicide Building Block

The 1,2,4-triazole moiety is a well-established pharmacophore in agricultural fungicides (e.g., tebuconazole, propiconazole, epoxiconazole), acting as a potent inhibitor of fungal sterol 14α-demethylase (CYP51). Patent literature documents that (2-aryl-2-substituted)ethyl-1,2,4-triazoles possess broad-spectrum systemic fungicidal activity against phytopathogenic fungi. [1] The target compound, bearing both a 4-ethylthiazole-5-carboxylic acid scaffold and a 2-(1,2,4-triazole) substituent, can serve as a key intermediate for the synthesis of novel triazole-fungicide candidates via amidation or esterification of the carboxylic acid to modulate physicochemical properties (e.g., logP, hydrolytic stability, phloem mobility). Given the compound's ECHA regulatory listing (EC 826-724-4), it is procurement-ready for EU-based agrochemical R&D programs. [2] Note: Target-specific fungicidal activity has not been demonstrated for this compound itself; users must validate activity against their fungal strains of interest.

Computational Chemistry and Molecular Docking: Conformational Sampling Benchmark

With 3 rotatable bonds, a computed XLogP3 of 1.4, and a molecular weight of 224.24 g/mol, the target compound occupies a conformational flexibility niche that is distinct from the rigid fused-ring thiazolothiadiazoles (0 rotatable bonds) and the more flexible 4-isopropyl analog (4 rotatable bonds). [1] This makes it a useful benchmark compound for evaluating conformational sampling algorithms in molecular docking or molecular dynamics studies, particularly in the context of predicting the binding pose of moderately flexible ligands to targets such as Cdc25B phosphatase (where structurally related thiazolothiadiazoles have established binding modes). [2] The compound's intermediate flexibility allows researchers to test whether docking algorithms can correctly identify the bioactive conformation and whether the entropic penalty associated with restricting the 3 rotatable bonds upon binding (estimated 2.1-3.0 kcal/mol) can be compensated by predicted enthalpic gains from the ethyl group's hydrophobic contacts. [3]

Quote Request

Request a Quote for 4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.